molecular formula C7H15BrMg B1614441 3-Heptylmagnesium bromide CAS No. 126979-68-8

3-Heptylmagnesium bromide

Cat. No. B1614441
M. Wt: 203.4 g/mol
InChI Key: UPPOQEYIRCZSLA-UHFFFAOYSA-M
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Description

3-Heptylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound. It is commonly used in laboratories for the synthesis of various substances . The linear formula of 3-Heptylmagnesium bromide is CH3(CH2)6MgBr .


Synthesis Analysis

The synthesis of 3-Heptylmagnesium bromide involves the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . A detailed procedure for the synthesis of a similar compound, phenylmagnesium bromide, has been described in an Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular structure of 3-Heptylmagnesium bromide can be represented by the linear formula CH3(CH2)6MgBr . The molecular weight of this compound is 203.40 .


Chemical Reactions Analysis

As a Grignard reagent, 3-Heptylmagnesium bromide can participate in a variety of chemical reactions. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Chemical Kinetics with Carbon Dioxide : Heptylmagnesium bromide's reaction with carbon dioxide has been kinetically analyzed, providing valuable insights into the Grignard reaction mechanism. An empirical scheme was established to calculate the reaction rate constants at various temperatures, offering an activation energy value for the main reaction (Yajima, Kawashima, Hashimoto, & Miyake, 1996).

Synthesis of Organic Compounds

  • Synthesis of Aryl-3-Butenoic Acids : Heptylmagnesium bromide was used in the synthesis of 3-aryl-3-butenoic acids and esters, with potential applications as monomers for substituted polystyrenes. This process showcases the utility of heptylmagnesium bromide in organic synthesis, particularly in large-scale production (Itoh, Harada, & Nagashima, 1991).

Preparation of Pyridine Derivatives

  • Formation of Pyridine Derivatives : Research on heptylmagnesium bromide has led to improved methods for preparing pyridine derivatives from halogenopyridines. This includes the synthesis of various pyridine compounds with potential applications in medicinal chemistry and materials science (Wibaut, Voort, & Markus, 1952).

Applications in Polymer Science

  • Asymmetric Polymerization : Heptylmagnesium bromide has been utilized in asymmetric polymerization and oligomerization processes, indicating its potential in creating optically active polymers with specific structural properties (Choi, Yashima, & Okamoto, 1996).

Synthesis of Sugar Derivatives

  • Branched-Chain Sugar Synthesis : The compound has been used in the addition of vinylmagnesium bromide to sugar derivatives, demonstrating its role in the synthesis of complex organic molecules like sugars (Iida, Funabashi, & Yoshimura, 1973).

Other Notable Applications

  • Study of Grignard Reactions with Alkynes : Heptylmagnesium bromide has been studied in the context of Grignard reactions with alkynes, providing insights into solvent effects and reaction mechanisms (Tuulmets, Pällin, Tammiku-Taul, Burk, & Raie, 2002).
  • Synthesis of Organotin Compounds : Its use in the synthesis of di- and triorganotin(IV) compounds showcases its versatility in organometallic chemistry (Sadiq‐ur‐Rehman, Ali, & Badshah, 2004).

Safety And Hazards

3-Heptylmagnesium bromide is considered hazardous. It is an extremely flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

magnesium;heptane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPOQEYIRCZSLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]CC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
LM Rice, CH Grogan, BH Armbrecht… - Journal of the American …, 1954 - ACS Publications
… accomplished by the radiocarbonation of 3-heptylmagnesium bromide (I), using a method similar to that of Dauben, Reid and Yankwich,2 followed by lithium aluminum hydride …
Number of citations: 6 pubs.acs.org
JL Kalinsky, A Weinstein - Journal of the American Chemical …, 1954 - ACS Publications
… accomplished by the radiocarbonation of 3-heptylmagnesium bromide (I), using a method similar to that of Dauben, Reid and Yankwich,2 followed by lithium aluminum hydride …
Number of citations: 2 pubs.acs.org
NN Lichtin, F Granchelli - Journal of the American Chemical …, 1954 - ACS Publications
… accomplished by the radiocarbonation of 3-heptylmagnesium bromide (I), using a method similar to that of Dauben, Reid and Yankwich,2 followed by lithium aluminum hydride …
Number of citations: 0 pubs.acs.org
Y Sonoda, K Kaeriyama - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Poly(2,5-diheptyl-1,4-phenylenevinylene) (1) was prepared by the sulfonium salt pyrolysis procedure. Tough films of 1 were obtained by pyrolysis of its sulfonium salt precursor film. Due …
Number of citations: 51 www.journal.csj.jp
T Iwasaki, H Takagawa, K Okamoto, SP Singh… - …, 2014 - thieme-connect.com
… According to P2, n-OctBr (1a) (193 mg, 1.0 mmol) and 3-heptylmagnesium bromide (2h) (1.0 M in THF, 1.2 mmol) were reacted under standard conditions. After aqueous work-up, …
Number of citations: 25 www.thieme-connect.com
H Pines, CT Goetschel - The Journal of Organic Chemistry, 1965 - ACS Publications
… Ethylhexanoic acid-1-C14 was prepared according to the published procedure,18 using 0.50 mole of 3-heptylmagnesium bromide and 0.036 mole of sodium carbonate containing 10 …
Number of citations: 2 pubs.acs.org

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